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2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is a chemical compound with a thiazole ring structure Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with ethylamine and other reagents under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is a chemical compound with diverse applications in scientific research:
- Chemistry It serves as a building block for synthesizing complex molecules.
- Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
- Industry It is utilized in the development of new materials and as a catalyst in chemical reactions.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity Thiazole derivatives have well-known antimicrobial properties and have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.
- Antiviral Activity The compound has shown promising antiviral activity against Tobacco Mosaic Virus (TMV) in vivo.
- Anticancer Properties Some thiazole derivatives exhibit anticancer properties and can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma).
- Anti-inflammatory Effects Thiazole derivatives can reduce inflammation markers in various animal models.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
- Reduction Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-aminoethyl)phenyl derivatives: These compounds share a similar aminoethyl group but differ in their ring structures.
Thiazole derivatives: Other thiazole-based compounds with different substituents.
Uniqueness
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds .
Biological Activity
The compound 2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide is a derivative of thiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies concerning this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines and carboxylic acids. The structural characterization is often confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Thiazole derivatives are well-known for their antimicrobial properties. In a study evaluating various thiazole derivatives, compounds similar to this compound exhibited significant antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .
- Table 1 summarizes the antimicrobial activity of related thiazole derivatives:
Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|---|
2-(1-aminoethyl)-N-ethyl... | S. aureus | 32 | Moderate |
2-Amino-1,3-thiazole derivatives | C. albicans | 42 | High |
4-Amino-2-{5-[4-substituted... | E. coli | 64 | Low |
2. Antiviral Activity
- The compound has shown promising antiviral activity against Tobacco Mosaic Virus (TMV) in vivo at concentrations around 100 µg/mL. Several derivatives demonstrated over 50% inhibition rates compared to positive controls .
3. Anticancer Properties
- Some thiazole derivatives have been reported to exhibit anticancer properties. Specific studies have indicated that compounds containing the thiazole moiety can inhibit cell proliferation in cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) .
4. Anti-inflammatory Effects
- The anti-inflammatory potential of thiazole derivatives has also been explored, with some studies indicating that they can reduce inflammation markers in various animal models .
Case Studies
Several case studies have highlighted the effectiveness of thiazole-based compounds in various biological contexts:
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of synthesized thiazole derivatives on clinical isolates of bacteria and fungi. The results indicated that certain derivatives had potent activity against multi-drug resistant strains, emphasizing their potential as therapeutic agents in treating infections .
Case Study 2: Antiviral Activity Against TMV
In an experimental setup, a series of thiazole compounds were tested for their ability to inhibit TMV infection in tobacco plants. The results showed that specific compounds not only inhibited viral replication but also induced systemic resistance in treated plants .
Research Findings
Recent research has expanded the understanding of the biological activity associated with thiazole derivatives:
- Antimicrobial Mechanisms : Studies suggest that the mechanism of action may involve disruption of bacterial cell walls or interference with nucleic acid synthesis.
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that modifications to the thiazole ring or side chains significantly influence biological activity, allowing for the design of more potent derivatives .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-(1-aminoethyl)-N-ethyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3OS/c1-3-10-7(12)6-4-13-8(11-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,12) |
InChI Key |
WTTOQZAQUOHLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)C(C)N |
Origin of Product |
United States |
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